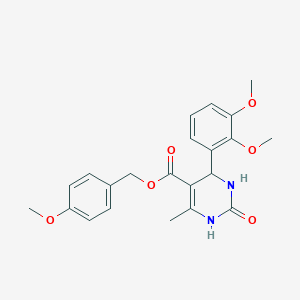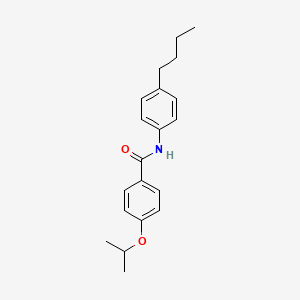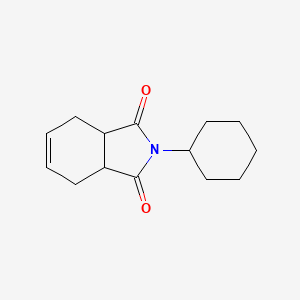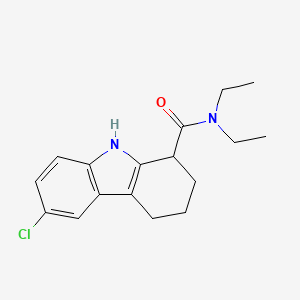![molecular formula C14H14INO2S B4973132 N-{2-[(2-furylmethyl)thio]ethyl}-4-iodobenzamide](/img/structure/B4973132.png)
N-{2-[(2-furylmethyl)thio]ethyl}-4-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(2-furylmethyl)thio]ethyl}-4-iodobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as FMBI and is a benzamide derivative that contains both iodine and sulfur atoms. The synthesis of FMBI involves several steps and requires specialized equipment and expertise.
作用机制
The mechanism of action of FMBI is not fully understood, but it is thought to involve the inhibition of several enzymes that are involved in cancer cell growth and metastasis. FMBI has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. MMPs are overexpressed in several types of cancer and are thought to play a role in cancer cell invasion and metastasis. FMBI has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. HDACs are overexpressed in several types of cancer and are thought to play a role in cancer cell growth and survival.
Biochemical and Physiological Effects:
FMBI has been shown to have several biochemical and physiological effects. FMBI has been shown to inhibit the activity of MMPs and HDACs, which are enzymes that are involved in cancer cell growth and metastasis. FMBI has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, FMBI has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells.
实验室实验的优点和局限性
FMBI has several advantages and limitations for lab experiments. One advantage of FMBI is that it has been shown to inhibit the growth of several cancer cell lines, making it a potential candidate for cancer therapy. Another advantage of FMBI is that it has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and metastasis. One limitation of FMBI is that it requires specialized equipment and expertise for synthesis. Another limitation of FMBI is that the yield of the final product can vary depending on the reaction conditions.
未来方向
There are several future directions for research on FMBI. One direction is to investigate the mechanism of action of FMBI in more detail. Another direction is to investigate the potential of FMBI as a cancer therapy in animal models. Additionally, future research could focus on optimizing the synthesis of FMBI to improve the yield of the final product. Finally, future research could investigate the potential of FMBI as a tool for studying the role of MMPs and HDACs in cancer cell growth and metastasis.
合成方法
The synthesis of FMBI involves several steps, starting with the reaction of 4-iodonitrobenzene with sodium sulfide to form the corresponding thiol. The thiol is then reacted with 2-chloroethyl ethyl ether to form the ethylthioethyl ether. The final step involves the reaction of the ethylthioethyl ether with 2-furancarboxaldehyde to form FMBI. The synthesis of FMBI requires specialized equipment and expertise, and the yield of the final product can vary depending on the reaction conditions.
科学研究应用
FMBI has potential applications in scientific research, particularly in the field of cancer research. FMBI has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. FMBI has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, FMBI has been shown to inhibit the activity of several enzymes that are involved in cancer cell growth and metastasis.
属性
IUPAC Name |
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14INO2S/c15-12-5-3-11(4-6-12)14(17)16-7-9-19-10-13-2-1-8-18-13/h1-6,8H,7,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMNXISTIIFRDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSCCNC(=O)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14INO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-ylmethylsulfanyl)ethyl]-4-iodobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{4-[(ethylamino)sulfonyl]phenyl}-N-(3-nitrophenyl)propanamide](/img/structure/B4973059.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-propylbenzamide](/img/structure/B4973070.png)
![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(3-phenylpropyl)-2-piperidinone](/img/structure/B4973074.png)
![4-ethyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4973081.png)

![N-allyl-2-{2-chloro-4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4973090.png)


![N-[4-(4-chlorophenoxy)phenyl]-5-nitro-2-furamide](/img/structure/B4973114.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4973144.png)
![2-[4-(2,3-dimethylphenoxy)phenyl]-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4973152.png)
![ethyl (5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4973155.png)
